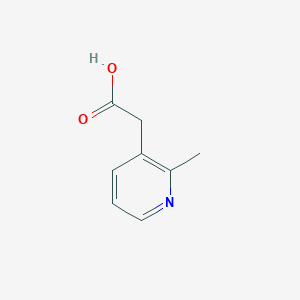
2-(2-Methylpyridin-3-yl)acetic acid
Descripción general
Descripción
2-(2-Methylpyridin-3-yl)acetic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Derivatives
Salionov (2015) explored the synthesis of esthers derived from 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, investigating their physical and chemical properties and acute toxicity. This research highlights the use of similar compounds in synthesizing new derivatives with potential biological activities (Salionov, 2015).
Structural Studies
Chui et al. (2004) focused on the preparation of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, analyzing their molecular conformations through spectral and X-Ray data. This research provides insights into the structural aspects of similar acetic acid derivatives (Chui et al., 2004).
Biological Applications
Auxin Activity
Antolić et al. (2004) examined the auxin activity of 2-alkylindole-3-acetic acids, including compounds similar to 2-(2-Methylpyridin-3-yl)acetic acid. They demonstrated their plant-growth-promoting activities, highlighting the relevance of these compounds in agricultural science (Antolić et al., 2004).
Insecticidal Activity
Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-Chloropyridine-5-acetic Acid, demonstrating their insecticidal properties. This study suggests the potential of similar acetic acid derivatives in developing new insecticides (Holla et al., 2004).
Material Science and Catalysis
- Catalytic Activities: Chen and Yang (2018) synthesized N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, evaluating their efficacy in arylation of (benzo)oxazoles. This study indicates the usefulness of similar acetic acid derivatives in catalysis and material science applications (Chen & Yang, 2018).
Environmental and Microbiological Applications
- Degradation of Organic Compounds: Lee et al. (2001) researched the degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida, identifying formic acid as a metabolite. This suggests the role of similar compounds in environmental microbiology and biodegradation studies (Lee et al., 2001).
Propiedades
IUPAC Name |
2-(2-methylpyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-8(10)11)3-2-4-9-6/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWBNUQVZJTJIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
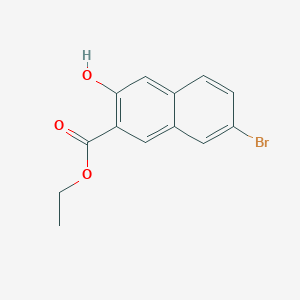
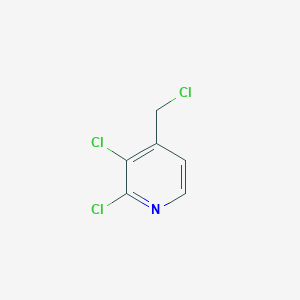
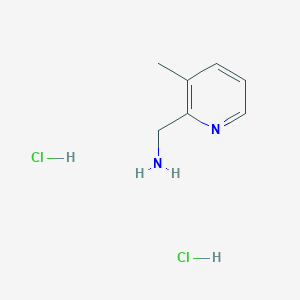
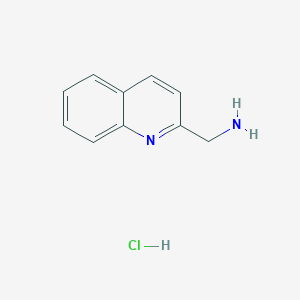

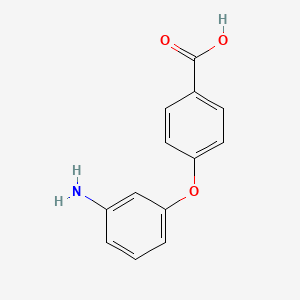

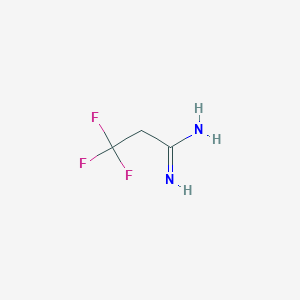
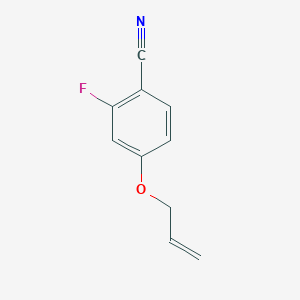
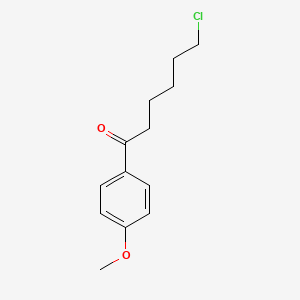
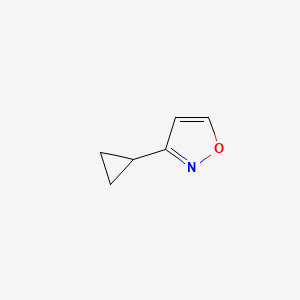
![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)


